NUC-7738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

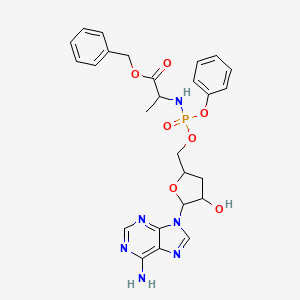

C26H29N6O7P |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29) |

InChI Key |

UDLWWGQHMQIYCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

NUC-7738: A ProTide Approach to Overcoming Cancer Resistance

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NUC-7738 is an innovative investigational anticancer agent engineered to overcome the inherent limitations of its parent nucleoside analog, 3'-deoxyadenosine (cordycepin). By employing a proprietary phosphoramidate (ProTide) technology, this compound demonstrates a unique mechanism of action, enabling it to bypass key cancer resistance pathways and effectively deliver its cytotoxic payload to tumor cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, cellular targets, and the experimental evidence that underpins our understanding of this promising therapeutic candidate.

The ProTide Strategy: Bypassing Resistance

The therapeutic potential of 3'-deoxyadenosine (3'-dA) has long been recognized, but its clinical utility has been hampered by several factors:

-

Rapid Degradation: 3'-dA is quickly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[1][2]

-

Inefficient Cellular Uptake: Entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in resistant tumors.[1][2]

-

Reliance on Activation: Its conversion to the active anti-cancer metabolite, 3'-dATP, is dependent on the phosphorylating enzyme adenosine kinase (ADK), another potential point of resistance.[1]

This compound is a ProTide of 3'-dA, a chemical modification that attaches a phosphoramidate moiety to the nucleoside. This design elegantly circumvents the aforementioned resistance mechanisms.[1][3] The ProTide technology effectively masks the nucleoside analog, protecting it from premature degradation by ADA.[2] Furthermore, this modification facilitates its entry into cancer cells independently of hENT1 and bypasses the need for the initial phosphorylation step by ADK.[2]

Intracellular Activation and Bio-conversion

Once inside the cancer cell, this compound undergoes a specific intracellular activation process. The phosphoramidate group is cleaved by the intracellular phosphoramidase, histidine triad nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of 3'-dA, 3'-dAMP.[4] This is a critical step, as the direct intracellular delivery of the monophosphate form ensures that high concentrations of the active metabolite can be generated. Subsequently, 3'-dAMP is further phosphorylated by cellular kinases to the active triphosphate metabolite, 3'-dATP.[2][4]

Molecular Mechanisms of Anti-Cancer Activity

The active metabolite, 3'-dATP, exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting RNA-related processes and modulating key signaling pathways.

Disruption of RNA Polyadenylation

A primary mechanism of action of 3'-dATP is the disruption of RNA polyadenylation.[3][5][6] As an analog of ATP, 3'-dATP can be incorporated into the growing poly(A) tail of messenger RNA (mRNA) transcripts by poly(A) polymerase. However, due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, leading to premature termination of polyadenylation. This results in mRNAs with truncated poly(A) tails, which are unstable and subject to degradation. The consequent profound impact on gene expression contributes significantly to the cytotoxic effects of this compound.[3][6]

Inhibition of the NF-κB Pathway

This compound has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Experimental evidence indicates that treatment with this compound leads to a decrease in the nuclear translocation of the p65 subunit of NF-κB.[4][7] This inhibition of NF-κB activity contributes to the pro-apoptotic effects of this compound in cancer cells.

Modulation of the Tumor Microenvironment

Beyond its direct cytotoxic effects on cancer cells, this compound also modulates the tumor microenvironment (TME).[6] By altering gene expression in cancer cells, this compound can disrupt cancer cell metabolism, alter protein synthesis, and reduce immune evasion.[6] This modulation of the TME may enhance the efficacy of immunotherapies. Clinical data has shown promising anti-cancer activity for this compound both as a single agent and in combination with the PD-1 inhibitor pembrolizumab.[6]

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | This compound IC50 (μM) | 3'-dA IC50 (μM) | Reference |

| HAP1 | Chronic Myelogenous Leukemia | ~1 | >10 | [4] |

| 786-O | Renal Cell Carcinoma | 13 | >100 | [4] |

| UM-RC-2 | Renal Cell Carcinoma | 4 | >100 | [4] |

Experimental Protocols

Cell Viability and IC50 Determination

Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound or 3'-dA for 48 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT). IC50 values, the concentration of drug that inhibits 50% of cell growth, were calculated using non-linear regression analysis from the dose-response curves.[4]

Genome-Wide Haploid Genetic Screen

Objective: To identify genes essential for the activity of this compound and 3'-dA.

Workflow: A library of haploid human cells (HAP1), each with a random gene-trap insertion, was exposed to a lethal dose of this compound or 3'-dA. Cells that survived the treatment were collected, and the genomic DNA was extracted. The gene-trap insertion sites in the surviving cells were identified by high-throughput sequencing. Genes that were frequently disrupted in the resistant population were considered essential for the drug's mechanism of action. This screen identified HINT1 as a key enzyme for the activation of this compound.[4][8]

NF-κB Activity Assays

Methodology:

-

Reporter Gene Assay: THP-1 cells containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. NF-κB activity was quantified by measuring SEAP activity in the cell culture supernatant.[7]

-

Western Blot Analysis: Nuclear and cytosolic fractions were isolated from treated and untreated cells. The levels of the NF-κB p65 subunit in each fraction were determined by Western blotting to assess nuclear translocation.[7]

-

Immunohistochemistry (IHC): Pre- and post-treatment tumor biopsies from patients in the NuTide:701 clinical trial were stained for the NF-κB p65 subunit to validate the in vitro findings in a clinical setting.[4]

Clinical Development

This compound is currently being evaluated in the Phase 1/2 NuTide:701 clinical study in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[3][5] Early results have demonstrated a favorable safety profile and encouraging signs of anti-cancer activity, including prolonged stable disease and tumor reductions.[5]

Conclusion

This compound represents a significant advancement in nucleoside analog therapeutics. Its ProTide design successfully overcomes the key resistance mechanisms that have limited the clinical development of 3'-deoxyadenosine. The intracellular activation by HINT1 and the subsequent multi-pronged attack on cancer cells through the disruption of RNA polyadenylation and inhibition of the NF-κB pathway provide a strong rationale for its continued clinical investigation. The ongoing clinical trials will further elucidate the therapeutic potential of this compound in a range of malignancies.

References

- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]

- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

NUC-7738: A Technical Guide to its Origin, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel phosphoramidate protide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] Developed to overcome the pharmacological limitations of its parent compound, this compound exhibits enhanced anti-cancer properties by circumventing key resistance mechanisms. This technical guide provides an in-depth overview of the origin, synthesis, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development.

Origin and Rationale for Development

The parent compound of this compound, 3'-deoxyadenosine (3'-dA or cordycepin), has demonstrated potent in vitro anti-cancer activity.[1][2] However, its clinical development has been hindered by several factors:

-

Rapid Inactivation: 3'-dA is rapidly deaminated in vivo by adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[1][3]

-

Poor Cellular Uptake: Efficient entry of 3'-dA into cancer cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be downregulated in some tumors.[3]

-

Dependence on Activation: Intracellularly, 3'-dA requires phosphorylation by adenosine kinase (AK) to its active triphosphate form, 3'-dATP. Low levels of AK can lead to drug resistance.[1][3]

To address these limitations, this compound was developed using ProTide (PROdrug + nucleoTIDE) technology. This approach masks the monophosphate of 3'-dA with a phosphoramidate moiety, rendering the molecule resistant to deamination by ADA and allowing it to enter cells independently of nucleoside transporters.[2] Once inside the cell, the phosphoramidate cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated monophosphate form of 3'-dA, thereby bypassing the need for adenosine kinase.[1][2]

Chemical Synthesis of this compound

This compound, chemically named 3′-deoxyadenosine-5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate, is synthesized via a protection-deprotection method. The following protocol is adapted from the procedure described by Serpi et al. in the Journal of Medicinal Chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

-

3′-Deoxyadenosine

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride (tBuMgCl) in THF (1 M solution)

-

Phenyl (benzyloxy-L-alaninyl) phosphorochloridate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 3′-Deoxyadenosine (1 equivalent) in anhydrous THF under an argon atmosphere.

-

Activation: Add 1 M tBuMgCl in THF (1.1 equivalents) dropwise to the solution.

-

Coupling: In a separate flask, dissolve phenyl (benzyloxy-L-alaninyl) phosphorochloridate (3 equivalents) in anhydrous THF. Add this solution to the 3'-deoxyadenosine mixture.

-

Reaction: Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) and 31P NMR.

-

Work-up and Purification: Upon completion, quench the reaction and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected ProTide.

-

Deprotection: Dissolve the purified protected ProTide in a solution of trifluoroacetic acid in dichloromethane.

-

Final Purification: After the deprotection is complete (monitored by TLC), remove the solvent and purify the final compound, this compound, by silica gel column chromatography.

This process yields this compound with high purity (>99%) and an overall yield of approximately 42%.

Mechanism of Action

Intracellular Activation and Metabolism

The mechanism of action of this compound is initiated by its intracellular activation.

Caption: Intracellular activation pathway of this compound.

Molecular Targets and Signaling Pathways

The active metabolite, 3'-dATP, exerts its anti-cancer effects through multiple mechanisms:

-

Inhibition of RNA Polyadenylation: As an ATP analog, 3'-dATP competes with ATP for incorporation into newly synthesized RNA transcripts by poly(A) polymerase. This leads to the termination of poly(A) tail synthesis, resulting in mRNA instability and subsequent degradation.

-

Induction of Apoptosis: this compound has been shown to be a potent pro-apoptotic agent.[1][2]

-

Modulation of the NF-κB Pathway: this compound attenuates the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[1] Experimental evidence shows that treatment with this compound leads to a decrease in the nuclear localization of the NF-κB p65 subunit.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound vs. 3'-deoxyadenosine

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) |

| AGS | Gastric | 10.1 | 84.7 |

| NCI-SNU-1 | Gastric | 17.0 | 120.0 |

| A498 | Renal | 22.0 | 110.0 |

| 786-O | Renal | 24.0 | 180.0 |

| A375 | Melanoma | 21.0 | 150.0 |

| SK-MEL-28 | Melanoma | 16.0 | 140.0 |

| OVCAR-3 | Ovarian | 19.0 | 170.0 |

| OVCAR-4 | Ovarian | 21.0 | 210.0 |

| Tera-1 | Teratocarcinoma | 2.8 | 120.0 |

Data extracted from Schwenzer et al., Clinical Cancer Research, 2021.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or 3'-dA and incubate for 48 hours.

-

MTT Addition: Add MTT solution (1.5 mg/mL) to each well in a 1:1 ratio with the cell culture media.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

Western Blot for NF-κB p65

This protocol is used to assess the effect of this compound on the nuclear translocation of NF-κB p65.

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time.

-

Cell Lysis and Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear and cytosolic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each fraction on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) as controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Bioanalytical LC-MS/MS for Pharmacokinetic Analysis

While a specific, detailed protocol for this compound is not publicly available, a general method for the quantification of ProTides and their metabolites in plasma can be outlined. This would require validation for this compound.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with a similar additive.

-

Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

-

Mass Spectrometric Detection:

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound, cordycepin, and 3'-deoxyinosine.

-

Conclusion

This compound represents a promising advancement in nucleoside analog therapy. By employing ProTide technology, it successfully overcomes the inherent limitations of its parent compound, 3'-deoxyadenosine. Its ability to bypass key resistance mechanisms, coupled with its multi-faceted mechanism of action involving the disruption of RNA polyadenylation and attenuation of the NF-κB pathway, underscores its potential as a potent anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working on the development and evaluation of this compound and similar next-generation cancer therapeutics.

References

A Comparative Analysis of NUC-7738 and Cordycepin in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anticancer activities of NUC-7738 and its parent compound, cordycepin (3'-deoxyadenosine). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, comparative potency, and the experimental methodologies used in their evaluation.

Introduction: Overcoming the Limitations of a Promising Natural Compound

Cordycepin, a naturally occurring nucleoside analogue derived from the Cordyceps fungus, has long been recognized for its potential as an anticancer agent.[1][2] Its therapeutic application, however, has been significantly hampered by several key limitations. Cordycepin is rapidly degraded in the bloodstream by the enzyme adenosine deaminase (ADA), exhibits poor uptake into cancer cells, and requires intracellular phosphorylation by adenosine kinase (ADK) to its active form, 3'-deoxyadenosine triphosphate (3'-dATP).[3][4][5] These factors collectively lead to insufficient delivery of the active anticancer metabolite to the tumor.[4]

To address these challenges, this compound was developed using ProTide technology.[6][7] this compound is a phosphoramidate prodrug of cordycepin, designed to bypass the primary resistance mechanisms that limit the efficacy of its parent compound.[3][8] This innovative approach involves attaching small chemical groups to cordycepin, which protect it from degradation and facilitate its entry into cancer cells, where the active drug is then released.[4][5][7]

Mechanism of Action: A Tale of Two Delivery Systems

The fundamental difference in the anticancer activity between this compound and cordycepin lies in their distinct mechanisms of cellular uptake and activation.

Cordycepin's Pathway and Pitfalls:

Cordycepin's journey to becoming an active anticancer agent is fraught with obstacles. It relies on nucleoside transporters (like hENT1) for entry into cancer cells, a process that can be a point of resistance.[2][4] Once inside, it must be converted to its active triphosphate form (3'-dATP) through a series of phosphorylation steps, the first and rate-limiting of which is catalyzed by adenosine kinase (ADK).[3][4] Furthermore, its rapid degradation by ADA in the plasma severely shortens its half-life.[3][5]

This compound's ProTide Advantage:

This compound is engineered to circumvent these issues. Its ProTide structure protects it from ADA-mediated degradation.[9] It can enter cells independently of nucleoside transporters, and once inside, it is cleaved by the intracellular enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate form (3'-dAMP).[3][8][10] This bypasses the need for the rate-limiting adenosine kinase step, leading to the generation of high intracellular levels of the active metabolite, 3'-dATP.[3][11] The active 3'-dATP then exerts its anticancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[11]

The following diagram illustrates the divergent pathways of cordycepin and this compound activation.

Comparative Anticancer Activity: A Quantitative Analysis

The enhanced delivery and activation mechanism of this compound translates into significantly greater potency against cancer cells compared to cordycepin.[6][7] Studies have shown that this compound possesses up to 40 times the potency for killing cancer cells than its parent compound.[4][7]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] The following table summarizes the IC50 values for this compound and cordycepin in various cancer cell lines, demonstrating the superior potency of this compound.

| Cell Line | Cancer Type | This compound IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference | Reference |

| A549 | Lung | 1.8 | >100 | >55x | [3] |

| HAP1 | Leukemia-derived | 0.8 | 2.5 | 3.1x | [3] |

| AGS | Gastric | 1.3 | >100 | >77x | [3] |

| 786-O | Renal | 1.9 | >100 | >52x | [3] |

| A375 | Melanoma | 3.1 | >100 | >32x | [3] |

| OVCAR-3 | Ovarian | 1.4 | >100 | >71x | [3] |

Data extracted from in vitro studies as cited.

Signaling Pathways Implicated in Anticancer Activity

Both cordycepin and its enhanced version, this compound, exert their anticancer effects by modulating key cellular signaling pathways, ultimately leading to apoptosis (programmed cell death). The active metabolite, 3'-dATP, is a primary driver of these effects.

Cordycepin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][13] It can also influence other critical pathways, such as:

-

p53 Pathway: Cordycepin can increase the expression of the p53 tumor suppressor protein, which in turn promotes the release of cytochrome c from mitochondria, triggering apoptosis.[14]

-

PI3K/Akt Pathway: In some cancer cells, cordycepin induces apoptosis by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival.[13]

-

NF-κB Pathway: this compound has been shown to have effects on the NF-κB pathway, which is involved in inflammation and cell survival.[3][10]

This diagram illustrates a simplified model of how the active metabolite 3'-dATP, generated more efficiently by this compound, can trigger the intrinsic apoptotic pathway.

Experimental Protocols

The evaluation of anticancer agents like this compound and cordycepin relies on standardized in vitro assays. Below are the methodologies for key experiments.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[15]

-

Compound Treatment: Cells are treated with serial dilutions of this compound or cordycepin and incubated for a specified period (e.g., 48 or 72 hours).[3][15]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[15]

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.[15]

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[12]

-

Western blotting is used to detect specific proteins in a sample, such as cleaved PARP, which is a hallmark of apoptosis.

-

Procedure:

-

Cell Lysis: After treatment with the compounds, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the target protein.

-

Clinical Development and Future Prospects

The promising preclinical data for this compound has led to its evaluation in clinical trials. A first-in-human Phase I trial (NuTide:701) has shown that this compound is well-tolerated and demonstrates encouraging signs of anticancer activity in patients with advanced solid tumors.[3][6][7] The drug is now in Phase II clinical development for lymphoma and other solid tumors.[16] Recent data from the NuTide:701 study, presented at the ESMO Congress 2024, showed that this compound in combination with pembrolizumab resulted in a compelling disease control rate and prolonged progression-free survival in melanoma patients who were resistant to prior PD-1 inhibitor therapy.[17]

Conclusion

This compound represents a significant advancement over its parent compound, cordycepin. By employing ProTide technology, this compound effectively overcomes the key resistance mechanisms of degradation, cellular uptake, and activation that have historically limited the clinical utility of cordycepin. The result is a novel anticancer agent with substantially greater potency and a promising clinical profile. The ongoing clinical evaluation of this compound will further elucidate its potential as a valuable addition to the arsenal of cancer therapeutics.[3][6]

References

- 1. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Department of Oncology [oncology.ox.ac.uk]

- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goodnewsnetwork.org [goodnewsnetwork.org]

- 5. newatlas.com [newatlas.com]

- 6. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 7. ox.ac.uk [ox.ac.uk]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucana.com [nucana.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] The Anticancer Properties of Cordycepin and Their Underlying Mechanisms | Semantic Scholar [semanticscholar.org]

- 14. scielo.br [scielo.br]

- 15. benchchem.com [benchchem.com]

- 16. This compound by NuCana for Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]

- 17. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]

NUC-7738: A Novel ProTide Approach to Inhibit the NF-κB Pathway in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NUC-7738, a novel nucleoside analogue ProTide, with a specific focus on its inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cancer. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.

Introduction to this compound

This compound is a phosphoramidate ProTide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analogue with known anti-cancer properties.[1][2][3] The ProTide technology is designed to overcome the pharmacological limitations of the parent nucleoside, such as poor cellular uptake and rapid degradation by adenosine deaminase (ADA).[4][5] this compound is engineered to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into cancer cells, thereby enhancing its therapeutic potential.[4]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a critical pathway in cancer, regulating genes involved in cell survival, proliferation, and inflammation.[2][6] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be an effective proapoptotic agent in cancer cells with significant effects on the NF-κB pathway.[1][2][3]

The mechanism of action of this compound involves several key steps:

-

Cellular Uptake and Activation: this compound, as a ProTide, readily enters cancer cells.

-

Intracellular Cleavage: Inside the cell, the phosphoramidate motif is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the pre-activated nucleoside monophosphate, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2][3]

-

Conversion to Active Metabolite: 3'-dAMP is subsequently phosphorylated to the active triphosphate form, 3'-dATP.[1]

-

Inhibition of NF-κB Nuclear Translocation: The active metabolite, 3'-dATP, interferes with the NF-κB signaling pathway by inhibiting the nuclear translocation of the p65 (RelA) subunit of the NF-κB heterodimer.[2][3] This prevents the transcription of pro-proliferative and anti-apoptotic genes regulated by NF-κB.[6]

Signaling Pathway Diagram

Caption: this compound mechanism of action on the NF-κB pathway.

Quantitative Data

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low micromolar range.[2]

| Cell Line | Cancer Type | IC50 of this compound (μM) |

| AGS | Gastric | 1.8 |

| NCI-N87 | Gastric | 2.5 |

| 786-O | Renal | 3.1 |

| A498 | Renal | 4.2 |

| A375 | Melanoma | 1.5 |

| SK-MEL-28 | Melanoma | 2.8 |

| OVCAR-3 | Ovarian | 2.1 |

| SKOV3 | Ovarian | 3.5 |

Table 1: IC50 values of this compound in various human cancer cell lines after 72 hours of treatment.

Experimental Protocols

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This protocol is used to determine the subcellular localization of the NF-κB p65 subunit, providing evidence for the inhibition of its nuclear translocation by this compound.

Experimental Workflow:

Caption: Western blot workflow for NF-κB p65 translocation.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., THP-1) are cultured to 70-80% confluency and treated with this compound at various concentrations for a specified time. A vehicle-treated group serves as a negative control.

-

Cell Fractionation: Following treatment, cells are harvested, and cytoplasmic and nuclear fractions are separated using a commercial nuclear extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as loading and fractionation controls.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the p65 band in the nuclear fraction is quantified and normalized to the nuclear loading control. A decrease in the nuclear p65 signal in this compound-treated cells compared to the control indicates inhibition of nuclear translocation.

NF-κB SEAP Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Methodology:

-

Cell Line: A human cancer cell line (e.g., THP-1) stably or transiently transfected with a reporter plasmid containing the Secreted Embryonic Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element is used.

-

Treatment: The cells are pre-treated with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

-

Sample Collection: At various time points post-stimulation, the cell culture supernatant is collected.

-

SEAP Activity Measurement: The SEAP activity in the supernatant is quantified using a commercially available chemiluminescent or colorimetric substrate.

-

Data Analysis: The SEAP activity is normalized to cell viability. A reduction in SEAP activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

RNA Sequencing (RNA-Seq)

RNA-seq is employed to obtain a global view of the transcriptional changes induced by this compound, including the downregulation of the NF-κB signaling pathway.

Methodology:

-

Cell Treatment and RNA Extraction: Cancer cells are treated with this compound or a vehicle control. Total RNA is then extracted using a standard RNA isolation kit.

-

Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. The libraries are then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is then used to identify signaling pathways that are significantly altered by this compound treatment, such as the NF-κB pathway.

Conclusion

This compound represents a promising therapeutic strategy for cancers with a dependency on the NF-κB signaling pathway. Its unique ProTide design allows it to overcome the limitations of its parent compound, 3'-deoxyadenosine, leading to a more potent anti-cancer effect. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel oncology therapeutic. The consistent observation of NF-κB pathway inhibition across various experimental systems underscores its potential as a targeted agent in a range of malignancies.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nucana.com [nucana.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

The Intracellular Metabolism of NUC-7738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid degradation and cellular resistance mechanisms. This compound is designed to overcome these limitations, offering a more potent and effective therapeutic agent. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and relevant experimental workflows.

Core Metabolism and Mechanism of Action

The ProTide technology applied to this compound facilitates its efficient entry into cancer cells and subsequent intracellular activation, bypassing the key resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.

Overcoming 3'-Deoxyadenosine Resistance

3'-deoxyadenosine faces several challenges in exerting its cytotoxic effects:

-

Rapid Deamination: It is quickly metabolized and inactivated by adenosine deaminase (ADA) in the bloodstream.[1][2][3]

-

Poor Cellular Uptake: Its entry into cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be downregulated in cancer cells.[2][4][5]

-

Reliance on Adenosine Kinase: Its activation to the monophosphate form is dependent on the enzyme adenosine kinase, which can also be deficient in resistant tumors.[2][5]

This compound's phosphoramidate moiety protects it from deamination by ADA.[1][2][5][6] Furthermore, it can enter cells independently of hENT1 and its subsequent activation is not reliant on adenosine kinase.[2][4][5]

Intracellular Activation Pathway

Once inside the cell, this compound undergoes a specific metabolic activation cascade:

-

Cleavage by HINT1: The phosphoramidate group is cleaved by the intracellular phosphoramidase Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][5][7] This step is crucial and releases the active monophosphate form of 3'-deoxyadenosine, 3'-dAMP (cordycepin monophosphate).

-

Phosphorylation to Active Metabolites: 3'-dAMP is subsequently phosphorylated by intracellular kinases to its diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[1][2][6]

-

Cytotoxic Effects of 3'-dATP: The active metabolite, 3'-dATP, exerts its anti-cancer effects by inhibiting DNA and RNA synthesis, leading to the induction of apoptosis.[2][4][5]

Data Presentation

In Vitro Cytotoxicity

This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Difference | Reference |

| HAP1 | Leukemia | ~10 | ~100 | ~10x | [1] |

| Tera-1 | Teratocarcinoma | ~5 | >200 | >40x | [1] |

| AGS | Gastric | ~25 | ~150 | ~6x | [1] |

| A498 | Renal | ~20 | ~100 | ~5x | [1] |

| A375 | Melanoma | ~15 | ~125 | ~8x | [1] |

| OVCAR-3 | Ovarian | ~30 | ~175 | ~6x | [1] |

Table 1: Comparative IC50 values of this compound and 3'-deoxyadenosine in various cancer cell lines.

Intracellular Metabolite Concentrations (Clinical Data)

Pharmacokinetic analysis from the NuTide:701 Phase I clinical trial (NCT03829254) in patients with advanced solid tumors demonstrated the successful intracellular conversion of this compound to its active metabolite, 3'-dATP.[1][3][4][5]

| Time Point | This compound (µM) | 3'-dAMP (µM) | 3'-dATP (µM) |

| Pre-infusion | Not Detected | Not Detected | Not Detected |

| 2 hours post-infusion | ~1.5 | ~0.5 | ~2.0 |

| 24 hours post-infusion | ~0.2 | ~0.1 | ~1.0 |

| 48 hours post-infusion | Not Detected | Not Detected | ~0.5 |

Table 2: Mean intracellular concentrations of this compound and its metabolites in peripheral blood mononuclear cells (PBMCs) of patients treated with this compound. (Data are approximate values derived from graphical representations in the cited literature[1][5])

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound are typically determined using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or the control compound (e.g., 3'-deoxyadenosine) for a specified period (e.g., 48-72 hours).

-

Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

LC-MS/MS Analysis of Intracellular Metabolites

Quantification of this compound and its metabolites (3'-dAMP, 3'-dATP) from cellular extracts is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for the desired time points.

-

Metabolite Extraction:

-

The cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

A cold extraction solvent (e.g., 80% methanol) is added to the cells, and the mixture is incubated at -80°C to precipitate proteins and extract metabolites.

-

The cell lysate is scraped and transferred to a microcentrifuge tube.

-

The mixture is centrifuged at high speed to pellet the protein precipitate.

-

-

Sample Preparation: The supernatant containing the metabolites is collected and dried under a vacuum or nitrogen stream. The dried extract is then reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The compounds are separated on a suitable chromatography column (e.g., a C18 column).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, 3'-dAMP, and 3'-dATP based on their specific precursor-to-product ion transitions.

-

-

Data Analysis: The peak areas of the analytes are used to determine their concentrations in the samples by comparing them to a standard curve generated with known amounts of each compound.

CRISPR/Cas9-Mediated Knockout of HINT1

To confirm the role of HINT1 in the activation of this compound, CRISPR/Cas9 technology can be used to generate HINT1-knockout cell lines.

-

Guide RNA (gRNA) Design and Cloning: gRNAs targeting a specific exon of the HINT1 gene are designed and cloned into a Cas9-expressing vector.

-

Transfection: The Cas9-gRNA construct is transfected into the target cancer cell line using a suitable method (e.g., lipid-based transfection or electroporation).

-

Selection of Knockout Cells: Transfected cells are selected using an appropriate marker (e.g., antibiotic resistance or fluorescence-activated cell sorting).

-

Clonal Isolation and Expansion: Single-cell clones are isolated and expanded to generate clonal cell lines.

-

Verification of Knockout: The knockout of HINT1 is confirmed at the protein level by Western blotting using an anti-HINT1 antibody and at the genomic level by sequencing the targeted region to identify frameshift mutations.

-

Functional Assay: The sensitivity of the HINT1-knockout and wild-type cells to this compound is then compared using a cell viability assay to determine if the loss of HINT1 confers resistance to the drug.

Signaling Pathways and Experimental Workflows

Caption: Intracellular metabolic activation pathway of this compound.

Caption: Workflow for intracellular metabolite analysis by LC-MS/MS.

Caption: Workflow for CRISPR/Cas9-mediated knockout of HINT1.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrial.be [clinicaltrial.be]

- 3. researchgate.net [researchgate.net]

- 4. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

- 5. nucana.com [nucana.com]

- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotechhunter.com [biotechhunter.com]

NUC-7738: A Technical Guide to its Inhibition of DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUC-7738 is a novel ProTide derivative of the naturally occurring nucleoside analogue 3'-deoxyadenosine (cordycepin). Developed to overcome the pharmacological limitations of its parent compound, this compound demonstrates enhanced stability, cellular uptake, and potent anti-cancer activity. Its mechanism of action is centered on the intracellular delivery and subsequent release of 3'-deoxyadenosine monophosphate (3'-dAMP), which is then phosphorylated to the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This active form, 3'-dATP, acts as a chain terminator in RNA synthesis and an inhibitor of ATP-dependent DNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to this compound

3'-deoxyadenosine, a compound with known anti-neoplastic properties, has been limited in its clinical application due to rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake. This compound is a phosphoramidate ProTide designed to bypass these limitations. Its chemical structure protects the nucleoside core from enzymatic degradation and facilitates its transport into cancer cells, where it is then metabolized to its active form.

Mechanism of Action: From ProTide to Active Metabolite

The activation of this compound is a multi-step intracellular process that ultimately leads to the generation of the active triphosphate metabolite, 3'-dATP.

Caption: Intracellular activation of this compound to its active form, 3'-dATP.

Inhibition of RNA and DNA Synthesis

The primary mechanism by which this compound exerts its cytotoxic effects is through the disruption of both RNA and DNA synthesis, mediated by its active metabolite, 3'-dATP.

Inhibition of RNA Synthesis

3'-dATP acts as a chain terminator during RNA transcription. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, the incorporation of 3'-dATP into a growing mRNA chain prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting elongation. This leads to premature termination of transcription and a subsequent reduction in protein synthesis. A key process affected is RNA polyadenylation, which is crucial for mRNA stability and translation.

Inhibition of DNA Synthesis

3'-dATP also interferes with DNA synthesis. It can act as a competitive inhibitor of ATP, which is essential for the activity of certain DNA polymerases and other enzymes involved in DNA replication and repair. By competing with ATP, 3'-dATP can disrupt these processes, leading to errors in DNA replication and ultimately, cell cycle arrest.

Quantitative Data on Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |

| A2780 | Ovarian | 2.5 | 13.9 |

| OVCAR-3 | Ovarian | 1.6 | 10.2 |

| SK-OV-3 | Ovarian | 3.8 | 25.1 |

| 786-O | Renal | 22.1 | >200 |

| A498 | Renal | 4.5 | 108.0 |

| ACHN | Renal | 10.5 | 150.0 |

| Caki-1 | Renal | 8.3 | 125.0 |

| AGS | Gastric | 11.2 | 110.0 |

| NCI-SNU-1 | Gastric | 15.1 | 120.0 |

| A375 | Melanoma | 1.8 | 15.7 |

| MALME-3M | Melanoma | 2.9 | 20.5 |

| SK-MEL-28 | Melanoma | 4.2 | 35.1 |

Key Signaling Pathways Affected by this compound

Beyond its direct effects on DNA and RNA synthesis, this compound also modulates key signaling pathways involved in cancer cell survival and proliferation, notably the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway, contributing to its anti-cancer effects.

Caption: this compound inhibits the nuclear translocation of NF-κB p65.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound induces apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. A key event in this cascade is the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.

Caption: this compound induces apoptosis via caspase activation and PARP cleavage.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 2-5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for NF-κB Pathway and Apoptosis Markers

Objective: To assess the effect of this compound on the expression and activation of key proteins in the NF-κB and apoptosis pathways.

Protocol:

-

Culture cancer cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, IκBα, cleaved caspase-3, and cleaved PARP overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

-

Treat cancer cells with this compound for the desired time period.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound represents a significant advancement in the development of nucleoside analogues for cancer therapy. Its ProTide design successfully overcomes the limitations of its parent compound, 3'-deoxyadenosine, leading to enhanced anti-cancer efficacy. The dual mechanism of inhibiting both DNA and RNA synthesis, coupled with the modulation of critical cell signaling pathways, underscores its potential as a potent and broad-spectrum anti-neoplastic agent. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.

NUC-7738: A ProTide-Enhanced Nucleoside Analogue for Overcoming Cancer Resistance

An In-depth Technical Guide on the Discovery and Development of a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with known anticancer properties. The clinical utility of cordycepin has been historically limited by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase (ADK) for activation. This compound was developed to circumvent these resistance mechanisms. By employing ProTide technology, this compound facilitates efficient cellular entry and intracellular release of the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), independent of nucleoside transporters and ADK. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data and experimental methodologies.

Introduction: The Challenge of Cordycepin and the ProTide Solution

Cordycepin (3'-deoxyadenosine), a bioactive compound from the fungus Cordyceps sinensis, has long been recognized for its potential as an anticancer agent.[1] Its therapeutic application, however, has been hampered by several key factors:

-

Rapid Inactivation: Cordycepin is rapidly deaminated in the bloodstream by adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[2][3]

-

Poor Cellular Uptake: Its entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]

-

Reliance on Activation: Intracellularly, cordycepin requires phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Low levels of ADK can lead to drug resistance.[1][4]

To address these limitations, this compound was developed using ProTide technology.[1][5] This technology involves attaching a phosphoramidate moiety to the parent nucleoside, creating a prodrug that can bypass the aforementioned resistance mechanisms.[4][6] The ProTide structure of this compound renders it resistant to ADA-mediated degradation and allows it to enter cells independently of hENT1.[2][3] Once inside the cell, the phosphoramidate cap is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the pre-activated monophosphate form, 3'-dAMP.[4][7]

Mechanism of Action of this compound

This compound exerts its anticancer effects through a multi-faceted mechanism initiated by the intracellular generation of 3'-dATP.

Cellular Uptake and Activation

The ProTide design of this compound allows it to efficiently penetrate cancer cells. Intracellularly, HINT1 hydrolyzes the phosphoramidate bond, releasing 3'-dAMP. This monophosphate is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms by cellular kinases.[2]

Figure 1: Intracellular activation pathway of this compound.

Downstream Anticancer Effects

The active metabolite, 3'-dATP, disrupts several critical cellular processes, leading to apoptosis and inhibition of tumor growth.

-

RNA Polyadenylation Disruption: 3'-dATP acts as a chain terminator during RNA synthesis, inhibiting polyadenylate polymerase (PAP) and leading to defective mRNA transcripts.[2][3]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis, evidenced by the cleavage of PARP.[8] The apoptotic signaling is mediated, in part, through the Bax-dependent mitochondrial pathway.[9]

-

NF-κB Pathway Attenuation: this compound treatment leads to the attenuation of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4]

-

Modulation of the Tumor Microenvironment: this compound has been observed to reduce the expression of the GAC isoform of glutaminase, which is associated with more metabolically active cancers. It also reduces secreted forms of PD-L1, suggesting a potential for synergy with immune checkpoint inhibitors.

Figure 2: Downstream signaling effects of this compound's active metabolite.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

| HAP1 | Leukemia-derived | ~0.1 | ~4.0 | ~40x |

| AGS | Gastric | ~1.0 | >100 | >100x |

| Caki-1 | Renal | ~1.0 | >100 | >100x |

| A375 | Melanoma | ~0.5 | ~10.0 | ~20x |

| OVCAR-3 | Ovarian | ~1.0 | ~20.0 | ~20x |

| Data compiled from multiple sources, including[1][8]. Exact values may vary between experiments. |

Pharmacokinetics

Preclinical studies in beagle dogs have informed the dosing schedule for clinical trials. These studies evaluated the toxicokinetic parameters of this compound and its metabolites.[8]

| Parameter | Value |

| Dosing | 5, 10, and 20 mg/kg/day (5 days on, 2 days off for 4 weeks) |

| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) |

| Metabolites Measured | This compound, cordycepin, 3'-deoxyinosine |

| Data from[8]. |

Clinical Development

Phase I/II Clinical Trial (NuTide:701)

A first-in-human, open-label, Phase I/II dose-escalation and expansion study (NCT03829254) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with advanced solid tumors or lymphoma.[4][10]

| Trial Phase | Patient Population | Treatment Arms | Primary Objectives |

| Phase I | Advanced solid tumors | This compound monotherapy (weekly or fortnightly IV infusion) | Safety, tolerability, MTD, RP2D |

| Phase II | Advanced solid tumors, Cutaneous Melanoma | This compound monotherapy, this compound + Pembrolizumab | Anti-tumor activity |

| MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose. Data from[10][11]. |

Early results from the Phase I portion of the trial indicated that this compound is well-tolerated and shows encouraging signs of anticancer activity in patients with advanced, treatment-resistant cancers.[1] Pharmacokinetic analyses from patient samples confirmed the efficient conversion of this compound to its active metabolite, 3'-dATP, with prolonged intracellular levels.[12] The study has since progressed to a Phase 2 expansion, including a cohort investigating this compound in combination with the PD-1 inhibitor pembrolizumab for patients with PD-1 inhibitor-resistant melanoma.[11]

Experimental Protocols

Cell Viability Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 3'-deoxyadenosine.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or 3'-deoxyadenosine for 48-72 hours.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.[8]

Figure 3: Workflow for IC50 determination.

Western Blot for PARP Cleavage

Objective: To assess the induction of apoptosis by detecting cleaved Poly (ADP-ribose) polymerase (PARP).

Methodology:

-

Cancer cells are treated with this compound or 3'-deoxyadenosine for a specified time (e.g., 24 hours).

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP.

-

A loading control antibody (e.g., GAPDH) is used to ensure equal protein loading.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

RNA Sequencing and Analysis

Objective: To perform genome-wide analysis of gene expression changes following treatment with this compound.

Methodology:

-

Cancer cells are treated with this compound or a vehicle control.

-

Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit).

-

RNA quality and quantity are assessed.

-

Libraries for sequencing are prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit.

-

Sequencing is performed on a high-throughput platform (e.g., NovaSeq 6000) to generate paired-end reads.

-

Raw sequencing data (FASTQ format) is quality-checked using tools like FastQC.

-

Reads are aligned to a reference genome, and differential gene expression analysis is performed.[8]

Conclusion

This compound represents a successful application of ProTide technology to overcome the inherent limitations of the natural anticancer compound, cordycepin. By ensuring resistance to degradation and facilitating efficient intracellular delivery of its active metabolite, this compound has demonstrated significantly enhanced potency in preclinical models. Early clinical data are promising, showing a favorable safety profile and signs of anti-tumor activity. Ongoing clinical studies, particularly in combination with immunotherapy, will further elucidate the therapeutic potential of this compound in the treatment of advanced cancers. This technical guide summarizes the key milestones and data in the development of this compound, providing a valuable resource for the scientific and drug development community.

References

- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]

- 12. nucana.com [nucana.com]

Methodological & Application

NUC-7738: In Vitro Efficacy Evaluation in Cancer Cell Lines - Application Notes and Protocols

For Research Use Only.

Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2] The ProTide technology enhances the pharmacological properties of parent nucleoside analogs by protecting them from degradation and facilitating their entry into cancer cells.[2] Once inside the cell, this compound is efficiently converted to its active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which exerts cytotoxic effects through mechanisms including the termination of RNA synthesis and inhibition of polyadenylate polymerase.[1] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer activity in cell culture models.

Mechanism of Action

This compound is designed to bypass the primary resistance mechanisms associated with its parent compound, 3'-deoxyadenosine.[1][2] These mechanisms include degradation by adenosine deaminase (ADA) and reliance on cellular nucleoside transporters and adenosine kinase for activation. As a ProTide, this compound's phosphoramidate moiety protects it from ADA-mediated deamination. It can enter cells independently of nucleoside transporters and is intracellularly processed by histidine triad nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate, which is then rapidly converted to the active cytotoxic agent, 3'-dATP.[1][3] 3'-dATP disrupts cellular processes by being incorporated into RNA chains, causing premature chain termination, and by inhibiting poly(A) polymerase, leading to apoptosis.[1] Additionally, this compound has been shown to modulate the NF-κB signaling pathway, further contributing to its anti-cancer effects.[1][4]

Data Presentation

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of 3'-dA | Reference |

| HAP1 | Near-haploid | ~18.8 (Mean) | ~137.8 (Mean) | [5] |

| Tera-1 | Teratocarcinoma | >40-fold more sensitive | - | [5] |

| Gastric Cancer Cells | Gastric Adenocarcinoma | Varies | Varies | [5] |

| Renal Cancer Cells | Renal Carcinoma | Varies | Varies | [5] |

| Melanoma Cells | Melanoma | Varies | Varies | [5] |

| Ovarian Cancer Cells | Ovarian Carcinoma | Varies | Varies | [5] |

| Hematological Cancers | Leukemia/Lymphoma | <30 | - | [6] |

Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay protocols.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

NUC-7738: Application Notes and Protocols for In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. Developed to overcome the clinical limitations of its parent compound, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake, this compound is engineered for enhanced stability, cellular penetration, and intracellular activation.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo cancer models, summarizing available data and providing detailed protocols for its application.

Mechanism of Action

This compound is designed to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine. Its ProTide technology protects the molecule from enzymatic degradation in the bloodstream. Upon entering a cancer cell, a process that is independent of nucleoside transporters, the phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This is subsequently phosphorylated to the active triphosphate form, 3'-dATP, which exerts its anti-cancer effects through two primary mechanisms:

-

Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of polyadenylation. This profoundly impacts gene expression within the cancer cell.[3][4]

-

Inhibition of the NF-κB Pathway: this compound has been shown to attenuate the NF-κB signaling pathway, which is a key regulator of cancer cell survival and proliferation.[1][5]

The culmination of these effects is the induction of apoptosis in cancer cells.

Signaling Pathway and Activation of this compound

Caption: Mechanism of this compound activation and downstream signaling.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines, with IC50 values significantly lower than its parent compound, 3'-deoxyadenosine.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| AGS | Stomach Adenocarcinoma | ~5 |

| HAP1 | Leukemia | ~10 |

| 786-O | Renal Cell Carcinoma | ~20 |

| UM-RC-2 | Renal Cell Carcinoma | ~25 |

| A375 | Melanoma | ~30 |

| OVCAR-3 | Ovarian Cancer | ~40 |

Data synthesized from publicly available research.[5]

Preclinical Toxicology

A toxicology study in beagle dogs was conducted to assess the safety profile of this compound.

| Species | Dosing Regimen | Observations |

| Beagle Dog | 5, 10, and 20 mg/kg/day for 5 consecutive days, followed by a 2-day treatment-free interval for 4 weeks. | The study evaluated body weight, food consumption, clinical observations, hematology, coagulation, clinical chemistry, and organ pathology. Specific dose-limiting toxicities were not detailed in the available public information. |

This data was sourced from the toxicology study report (VPT5543) mentioned in published research.[1]

Experimental Protocols for In Vivo Cancer Models

While specific in vivo efficacy data from xenograft models, such as tumor growth inhibition percentages and detailed dosing schedules in mg/kg for mice, are not extensively available in the public domain, the following protocols are based on general best practices for xenograft studies and informed by the available clinical data for this compound.

Experimental Workflow

References

- 1. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]

- 2. NuCana Presents Data at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | NuCana plc [ir.nucana.com]

- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

NUC-7738: Preclinical Dosage and Administration Protocols

Introduction

NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analog with potent anti-cancer activity.[1] Developed to overcome the limitations of its parent compound, which is rapidly degraded in the bloodstream, this compound is designed for enhanced stability and intracellular delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1] This document provides a summary of preclinical data on the dosage and administration of this compound, along with detailed experimental protocols for its evaluation in both in vivo and in vitro models.

Mechanism of Action